1,4-Dihydro-1,3,5-triazine

Descripción general

Descripción

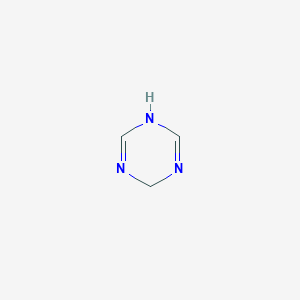

1,4-Dihydro-1,3,5-triazine is a heterocyclic compound that features a six-membered ring containing three nitrogen atoms. This compound is a derivative of triazine, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of amidines with paraformaldehyde, aldehydes, or N-arylnitrones under different conditions. Catalysts such as copper(II) acetate, zinc iodide, and copper(II) chloride dihydrate are often used in these reactions . Another method involves the nucleophilic reaction of 2,4-dichloro-6-substituted triazine derivatives with 1,4-diaminobutane, employing conventional heating or microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to enhance the thermal behavior of the prepared polymers, providing the target compounds in less reaction time with higher yields and purities .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dihydro-1,3,5-triazine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a wide range of substituted triazine derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,4-Dihydro-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing various organic compounds and coordination polymers.

- Catalysis : Used in developing materials for heterogeneous catalysis and photocatalysis.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. It acts as an inhibitor of specific enzymes crucial for microbial growth .

- Enzyme Inhibition : It has been identified as an inhibitor of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), which are essential for cellular metabolism.

Medicine

- Therapeutic Potential : Derivatives of this compound have shown promise as potential therapeutic agents against various diseases. Studies have indicated anticancer activity against multiple cancer cell lines .

- Neurodegenerative Disease Research : Compounds derived from this triazine have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), showing potential in treating Alzheimer's disease .

Industry

- Material Development : Used in developing materials with applications in energy-related functions such as separation and storage.

Case Study 1: Anticancer Activity

A series of synthesized derivatives of this compound were tested against various cancer cell lines. The results indicated that certain substitutions on the triazine ring significantly enhanced anticancer activity compared to standard treatments like cisplatin. For instance:

- Compounds with piperidino and benzylamino substituents exhibited superior anti-proliferative effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines when compared to tamoxifen .

Case Study 2: Enzyme Inhibition Studies

Research evaluated the inhibitory effects of triazine derivatives on AChE and BACE1 enzymes. The most active compounds demonstrated IC50 values of:

- AChE: 0.051 µM

- BACE1: 9.00 µM

These findings suggest high potential for these compounds in neurodegenerative disease therapies .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Organic synthesis building block; catalysis |

| Biology | Antimicrobial properties; enzyme inhibition |

| Medicine | Therapeutic agents; anticancer activity; neurodegenerative disease research |

| Industry | Material development for energy-related functions |

Mecanismo De Acción

The mechanism of action of 1,4-Dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of triazine have been shown to inhibit dihydrofolate reductase (DHFR), leading to a reduction in the synthesis of tetrahydrofolate (THF), which is crucial for cell growth and proliferation . Other derivatives may act as inhibitors of various enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play important roles in cellular processes .

Comparación Con Compuestos Similares

1,4-Dihydro-1,3,5-triazine can be compared with other similar compounds, such as:

1,3,5-Triazine:

1,2,3-Triazine: This isomer has the nitrogen atoms positioned differently within the ring, leading to different chemical properties.

Tetrazines: These compounds contain four nitrogen atoms in the ring and exhibit unique reactivity compared to triazines.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and hydrogen atoms, which imparts distinct chemical and biological properties.

Actividad Biológica

1,4-Dihydro-1,3,5-triazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article comprehensively examines its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. The compound can undergo several chemical transformations, which highlights its potential utility in synthetic organic chemistry and materials science .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been identified as an inhibitor of specific enzymes that are crucial for microbial growth. Studies have shown that derivatives of this compound possess antibacterial and antifungal properties, suggesting potential applications in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated the ability to inhibit cell proliferation by targeting key enzymes involved in cellular metabolism. For instance, it inhibits dihydrofolate reductase (DHFR), leading to a reduction in tetrahydrofolate levels and consequently affecting purine and amino acid synthesis essential for cancer cell growth .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 0.28 | Inhibition of DHFR | |

| HCT116 | <100 | Induction of apoptosis | |

| SW620 | 96.02 | Inhibition of Rad6 enzyme |

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound binds to the active sites of target enzymes such as DHFR and thioredoxin reductase (TrxR), disrupting their normal function and leading to oxidative stress within cells . This interaction not only affects cellular metabolism but also induces apoptosis in cancer cells.

Cellular Effects

The compound influences various cellular processes including:

- Cell Signaling Pathways : Modulation of signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Alteration in the expression levels of genes associated with cell cycle regulation.

- Metabolic Processes : Disruption of metabolic pathways essential for cell survival .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Study on Anticancer Activity : A series of synthesized derivatives were tested against multiple cancer cell lines. The results indicated that certain substitutions on the triazine ring significantly enhanced anticancer activity compared to standard treatments like cisplatin .

- Enzyme Inhibition Studies : Compounds derived from this compound were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), showing promising results for neurodegenerative diseases such as Alzheimer's .

Propiedades

IUPAC Name |

1,4-dihydro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQOXNXLVICLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=CNC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569775 | |

| Record name | 1,4-Dihydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45427-50-7 | |

| Record name | 1,4-Dihydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for 1,4-dihydro-1,3,5-triazines?

A: One common approach involves the reaction of hexafluoroacetone azine with N,N-dialkyl-cyanamides. This reaction can yield both 3,4,6-triazaocta-2,4,6-trienes and 4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazines depending on the reaction conditions and stoichiometry. [] Another method utilizes the reaction of 2,5-dihydro-1,2,4-triazine as a precursor for the synthesis of 1,4-dihydro-1,3,5-triazine. [] Additionally, 1-aryl-4-(arylimino)-2,6-bis(trichloromethyl)-1,4-dihydro-1,3,5-triazines can be synthesized from specific starting materials. [, ]

Q2: What spectroscopic techniques are useful for characterizing 1,4-dihydro-1,3,5-triazines?

A: Researchers often utilize a combination of Infrared (IR), proton nuclear magnetic resonance (1H NMR), fluorine-19 nuclear magnetic resonance (19F NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structure and analyze the properties of newly synthesized this compound derivatives. These techniques provide valuable information about the functional groups present and the overall structure of the molecule. []

Q3: Has computational chemistry been applied to study 1,4-dihydro-1,3,5-triazines?

A: Yes, computational studies have investigated the electronic structure and conformational flexibility of 1,4-dihydroazines, including their 4-ylide derivatives. [] Additionally, research has focused on understanding the conformational flexibility of 1,4-dihydroazine carbonyl derivatives. [] These studies provide insights into the three-dimensional structure and potential reactivity of these compounds.

Q4: Are there any studies exploring the structure-activity relationship (SAR) of 1,4-dihydro-1,3,5-triazines?

A: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with different substituents, such as aryl groups and trichloromethyl groups, suggests an interest in understanding how structural modifications impact the properties and potential applications of 1,4-dihydro-1,3,5-triazines. [, ] Future research focusing on systematically modifying the structure and evaluating the subsequent changes in activity, potency, and selectivity would be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.